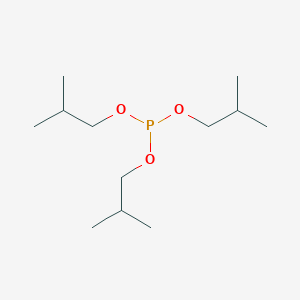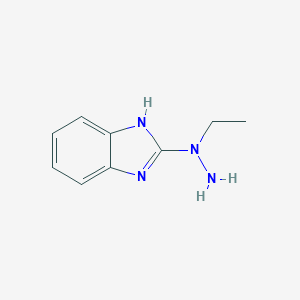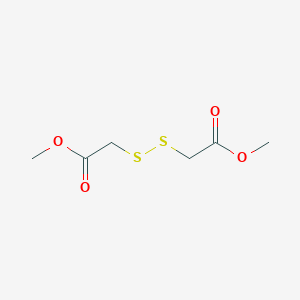![molecular formula C6H6N4O B155001 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one CAS No. 129959-39-3](/img/structure/B155001.png)
2-Methyl-3H-triazolo[4,5-b]pyridin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3H-triazolo[4,5-b]pyridin-7-one is a heterocyclic compound that has gained significant attention in recent years due to its diverse applications in scientific research. This compound has a unique structure that makes it an ideal candidate for various biological studies.
作用机制
The mechanism of action of 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one involves the inhibition of various enzymes, as mentioned earlier. This compound acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the enzyme. It also inhibits phosphodiesterases by binding to the catalytic site of the enzyme. Furthermore, this compound has been found to inhibit carbonic anhydrases by binding to the zinc ion in the active site of the enzyme.
生化和生理效应
The biochemical and physiological effects of 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one are diverse and depend on the specific enzyme being inhibited. Inhibition of protein kinases can lead to the suppression of cell proliferation and apoptosis. Inhibition of phosphodiesterases can lead to the increase in intracellular levels of cyclic nucleotides, which can result in vasodilation and anti-inflammatory effects. Inhibition of carbonic anhydrases can lead to the reduction of intraocular pressure and the treatment of glaucoma.
实验室实验的优点和局限性
The advantages of using 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one in lab experiments include its high potency, selectivity, and specificity for various enzymes. It is also relatively easy to synthesize and has a high yield. However, the limitations of using this compound include its potential toxicity and the need for careful handling. Additionally, the effects of this compound can be dependent on the specific enzyme being inhibited, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for the use of 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one in scientific research. One direction is the development of more potent and selective inhibitors of specific enzymes. Another direction is the use of this compound as a fluorescent probe for imaging biological systems with higher resolution. Additionally, this compound can be studied for its potential use in the treatment of various diseases, including cancer, inflammation, and glaucoma.
Conclusion:
In conclusion, 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one is a heterocyclic compound that has diverse applications in scientific research. Its synthesis method is relatively easy, and it has been extensively studied for its inhibition of various enzymes. The biochemical and physiological effects of this compound are dependent on the specific enzyme being inhibited. The advantages of using this compound in lab experiments include its high potency, selectivity, and specificity, while its limitations include its potential toxicity and the need for careful handling. Finally, several future directions for the use of this compound in scientific research have been identified, including the development of more potent and selective inhibitors and its potential use in the treatment of various diseases.
合成方法
The synthesis of 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one is a multi-step process that involves the reaction of different chemical compounds. The most common method for synthesizing this compound is through the reaction of 2-amino-5-methylpyridine with hydrazine hydrate, followed by the reaction with ethyl acetoacetate. The final product is obtained by the reaction with acetic anhydride. This method has been widely used in the scientific community due to its simplicity and high yield.
科学研究应用
2-Methyl-3H-triazolo[4,5-b]pyridin-7-one has been extensively used in scientific research due to its diverse applications. This compound has been found to be a potent inhibitor of various enzymes, including protein kinases, phosphodiesterases, and carbonic anhydrases. It has also been used as a fluorescent probe for imaging biological systems and as a ligand for drug discovery. Additionally, this compound has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties.
属性
CAS 编号 |
129959-39-3 |
|---|---|
产品名称 |
2-Methyl-3H-triazolo[4,5-b]pyridin-7-one |
分子式 |
C6H6N4O |
分子量 |
150.14 g/mol |
IUPAC 名称 |
2-methyl-4H-triazolo[4,5-b]pyridin-7-one |
InChI |
InChI=1S/C6H6N4O/c1-10-8-5-4(11)2-3-7-6(5)9-10/h2-3H,1H3,(H,7,9) |
InChI 键 |
QFAATLZFQFELQU-UHFFFAOYSA-N |
手性 SMILES |
CN1NC2=NC=CC(=O)C2=N1 |
SMILES |
CN1N=C2C(=O)C=CNC2=N1 |
规范 SMILES |
CN1NC2=NC=CC(=O)C2=N1 |
同义词 |
7H-1,2,3-Triazolo[4,5-b]pyridin-7-one,2,3-dihydro-2-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



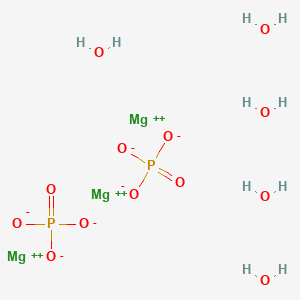
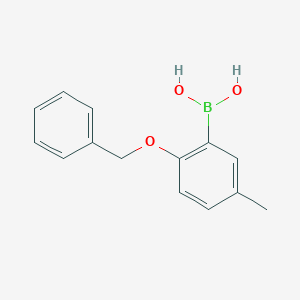
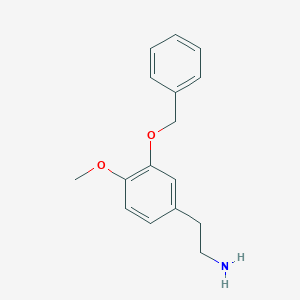

![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)
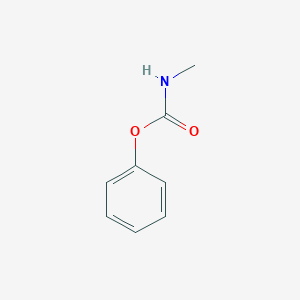
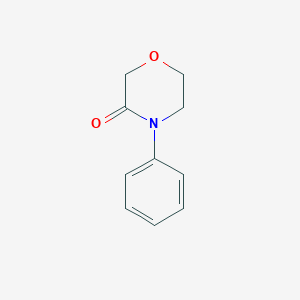
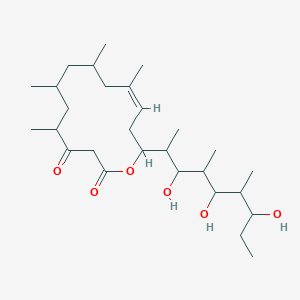
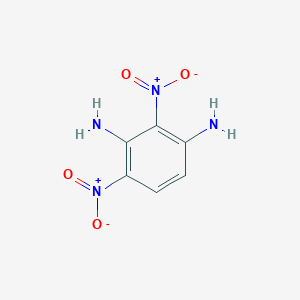
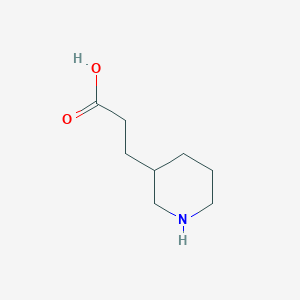
![2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide](/img/structure/B154941.png)
